Rho Kinase Inhibitor V

Description

Significance of Rho Kinase Signaling Pathways in Biological Systems

The Rho family of small GTP-binding proteins, including RhoA, RhoB, and RhoC, act as molecular switches in a multitude of cellular processes. researchgate.net When bound to guanosine (B1672433) triphosphate (GTP), Rho proteins are in an active state and can interact with downstream effector proteins, the most prominent of which are the Rho-associated coiled-coil-containing protein kinases (ROCKs). creative-diagnostics.com There are two main isoforms of ROCK: ROCK1 and ROCK2. creative-diagnostics.comtandfonline.com

The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular activities. researchgate.net It governs the organization of the actin cytoskeleton, which is essential for maintaining cell shape, motility, and adhesion. researchgate.netnih.gov By influencing the cytoskeleton, this pathway plays a crucial role in processes such as smooth muscle contraction, cell migration, and cell division. nih.govwikipedia.org Dysregulation of the Rho/ROCK pathway has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurological conditions, and cancer. nih.govscispace.comarvojournals.org For instance, abnormal ROCK activity can contribute to increased vascular tone in hypertension and the invasive behavior of tumor cells. creative-diagnostics.comscispace.com

Evolution of Rho Kinase Inhibitor Development

The recognition of the pivotal role of the Rho/ROCK pathway in disease spurred the development of inhibitors to modulate its activity. The journey of Rho kinase inhibitor development began in the early 1990s. scielo.br A significant milestone was the approval of Fasudil (B1672074) in Japan in 1995 for the treatment of cerebral vasospasm. tandfonline.comscielo.bracs.org This marked the first clinical application of a ROCK inhibitor and ignited further research into this class of compounds.

Over the years, medicinal chemists have designed and synthesized a diverse array of ROCK inhibitors with varying chemical structures and properties. miami.edu These inhibitors primarily act by competing with ATP for the binding site in the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets. wikipedia.org Early inhibitors like Fasudil and Y-27632 were instrumental in elucidating the physiological functions of ROCK. More recent efforts have focused on developing inhibitors with improved selectivity and pharmacokinetic profiles. This has led to the approval of other ROCK inhibitors, such as Ripasudil for glaucoma in Japan and Netarsudil in the United States. tandfonline.commdpi.commdpi.com

Scope and Focus of Academic Research on Rho Kinase Inhibitors

The academic research landscape for Rho kinase inhibitors is broad and dynamic, reflecting the ubiquitous nature of the Rho/ROCK signaling pathway. A major area of investigation is their therapeutic potential in a wide range of diseases. nih.gov Researchers are actively exploring their application in cardiovascular diseases like hypertension and atherosclerosis, neurological disorders such as spinal cord injury and Alzheimer's disease, and various forms of cancer. aacrjournals.orgahajournals.orgnih.gov

Another key focus is the elucidation of the precise molecular mechanisms through which ROCK inhibitors exert their effects. This includes identifying novel downstream targets of ROCK and understanding the intricate interplay between the Rho/ROCK pathway and other signaling networks. nih.gov Furthermore, there is a continuous drive to develop new and improved ROCK inhibitors with greater isoform selectivity (ROCK1 vs. ROCK2) to minimize off-target effects. tohoku.ac.jp The development of "soft drugs," which are active locally but are rapidly metabolized to inactive forms systemically, is also an area of interest, particularly for topical applications like in ophthalmology. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

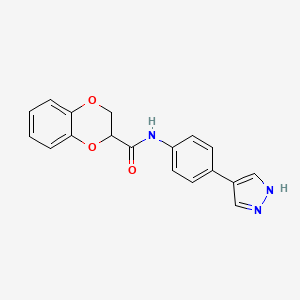

N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-18(17-11-23-15-3-1-2-4-16(15)24-17)21-14-7-5-12(6-8-14)13-9-19-20-10-13/h1-10,17H,11H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQBNMPALTYSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=CNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648692 | |

| Record name | N-[4-(1H-Pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072906-02-5 | |

| Record name | N-[4-(1H-Pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Rho Kinase Inhibition

Rho GTPase-Rho Kinase Pathway Elucidation

The elucidation of the Rho/ROCK pathway reveals a tightly regulated signaling cascade initiated by the activation of Rho GTPases, which in turn leads to the activation of Rho kinases.

Rho proteins belong to the Ras superfamily of small GTPases and function as molecular switches, cycling between an inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state. ahajournals.orgnih.gov This cycle is tightly controlled by two main classes of regulatory proteins: guanine (B1146940) nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, thereby activating the GTPase, while GTPase-activating proteins (GAPs) accelerate the intrinsic GTP hydrolysis activity of Rho, returning it to its inactive state. ahajournals.orgnih.govnih.gov

Upon activation by upstream signals, such as those from G protein-coupled receptors, the now GTP-loaded, active form of RhoA translocates from the cytosol to the plasma membrane. biologists.comahajournals.org In its active conformation, RhoA can interact with and activate its downstream effectors, most notably the Rho-associated kinases (ROCKs). ahajournals.orgreactome.org The binding of active RhoA to the Rho-binding domain (RBD) of ROCK is believed to disrupt an autoinhibitory fold, where the C-terminal region of ROCK interacts with its N-terminal kinase domain, thus unleashing its catalytic activity. nih.govtandfonline.com This activation can also be influenced by other factors; for instance, ROCK activity can be stimulated by arachidonic acid and sphingosylphosphorylcholine (B14255) or increased during apoptosis via caspase-mediated cleavage of the inhibitory C-terminus. nih.gov

Despite their structural similarities, ROCK1 and ROCK2 exhibit distinct tissue distributions, activation mechanisms, and non-redundant physiological functions. frontiersin.orgatsjournals.org Northern blot analysis has shown high expression of ROCK1 in non-neuronal tissues like the liver, lungs, and spleen, whereas ROCK2 is predominantly expressed in the brain and muscles. jst.go.jp In the brain, ROCK1 is mainly found in glial cells, while ROCK2 is observed in neurons. jst.go.jp

Their activation and inactivation processes also differ. ROCK1 can be activated by the cleavage of its C-terminal domain by caspase-3, while ROCK2 activation can be mediated by granzyme B. frontiersin.org Furthermore, ROCK1 is negatively regulated by the Rad GTP-binding protein, whereas ROCK2 is inhibited by the Gem GTP-binding protein. frontiersin.org Genetic studies using knockout mice have underscored their distinct roles; systemic deletion of ROCK1 leads to impaired eye closure, while ROCK2 deficiency results in intrauterine growth retardation. frontiersin.org These findings highlight that the two isoforms, despite being targets of the same inhibitors like Fasudil (B1672074) and Y-27632, serve specific, non-overlapping functions in vivo. atsjournals.org

Downstream Effectors and Phosphorylation Events

Once activated, ROCKs phosphorylate a wide array of substrate proteins, thereby controlling key cellular functions, particularly the dynamics of the actin-myosin cytoskeleton.

A primary function of ROCK is to increase the phosphorylation of the myosin light chain (MLC), a key event for inducing actomyosin-based contractility, which is fundamental to processes like smooth muscle contraction and stress fiber formation. ahajournals.orgnih.gov ROCK achieves this through a dual mechanism. Firstly, it can directly phosphorylate MLC at specific serine residues. plos.org

Secondly, and more significantly, ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP). mdpi.complos.orgnih.gov MLCP is the enzyme responsible for dephosphorylating MLC, thereby promoting muscle relaxation or cytoskeletal disassembly. ahajournals.orgahajournals.org The phosphorylation of MYPT1 by ROCK inhibits the catalytic activity of MLCP. frontiersin.orgnih.gov This inhibition of a phosphatase effectively shifts the balance towards a more phosphorylated state for MLC, leading to a sustained and enhanced contractile response. plos.orgnih.gov Therefore, Rho kinase promotes contractility both by directly phosphorylating MLC and by inactivating its primary phosphatase. plos.org

ROCK plays a crucial role in regulating the structure and dynamics of the actin cytoskeleton through the LIM kinase (LIMK)-cofilin signaling axis. nih.govahajournals.org ROCK directly phosphorylates and activates LIMK1 and LIMK2. rupress.orgnih.gov Activated LIMK, in turn, phosphorylates cofilin, an actin-depolymerizing factor. rupress.orgresearchgate.net

Cofilin's primary function is to bind to actin filaments and promote their depolymerization or severing, which is essential for the rapid turnover of actin filaments required for cell motility and morphological changes. ahajournals.org Phosphorylation of cofilin by LIMK at serine-3 inhibits its actin-depolymerizing activity. ahajournals.orgresearchgate.net This inactivation of cofilin leads to the stabilization of actin filaments, reduced actin turnover, and the promotion of F-actin accumulation, culminating in the formation of prominent stress fibers and focal adhesions. ahajournals.orgrupress.org This pathway, from Rho to ROCK to LIMK and finally to cofilin, is a central mechanism by which extracellular signals regulate cytoskeletal architecture. nih.govahajournals.org

Beyond MLC and LIMK, ROCK phosphorylates a diverse range of other proteins, influencing various cellular activities. mdpi.combiorxiv.org These substrates underscore the pleiotropic effects of ROCK signaling.

ERM Proteins (Ezrin, Radixin, Moesin) : These proteins act as cross-linkers between the plasma membrane and the actin cytoskeleton. ROCK phosphorylation activates ERM proteins, which is critical for maintaining cell shape, adhesion, and the formation of membrane structures like microvilli. mdpi.com

Adducin : This membrane skeletal protein promotes the association of spectrin (B1175318) with actin. ROCK phosphorylation of adducin enhances this activity, contributing to cell-cell adhesion and membrane stability. jst.go.jp

CPI-17 : A protein kinase C-potentiated phosphatase inhibitor, CPI-17 can also be phosphorylated by ROCK. Phosphorylated CPI-17 is a potent inhibitor of MLCP, providing another route for ROCK to enhance MLC phosphorylation. ahajournals.org

Citron Kinase (CRIK) : An effector of Rho involved in cytokinesis. nih.gov

Intermediate Filaments : Proteins like vimentin (B1176767) are phosphorylated by ROCK, which regulates their assembly and organization. jst.go.jp

p190 RhoGAP : ROCK can phosphorylate and regulate the activity of this GAP, suggesting a potential feedback mechanism within the Rho signaling network. jst.go.jp

Table 1: Research Findings on Rho Kinase Mechanisms

| Pathway Component | Key Finding | Primary Function | Associated Compounds/Tools | Reference |

|---|---|---|---|---|

| RhoA Activation | Cycles between inactive GDP-bound and active GTP-bound states, regulated by GEFs and GAPs. | Acts as a molecular switch to initiate ROCK signaling. | GTPγS (activator) | ahajournals.orgnih.govnih.gov |

| ROCK1 vs. ROCK2 | Isoforms have distinct tissue distributions and non-redundant functions (e.g., ROCK1 in glia, ROCK2 in neurons). | Mediate isoform-specific physiological processes. | Fasudil, Y-27632 (pan-inhibitors) | frontiersin.orgjst.go.jpatsjournals.org |

| Myosin Light Chain Phosphatase (MLCP) | ROCK phosphorylates the MYPT1 subunit, inhibiting MLCP activity. | Increases and sustains Myosin Light Chain (MLC) phosphorylation, promoting contractility. | Y-27632 | frontiersin.orgplos.orgnih.gov |

| LIM Kinase (LIMK) | ROCK phosphorylates and activates LIMK. | Initiates the phosphorylation cascade to regulate actin dynamics. | BMS-5 | rupress.orgnih.gov |

| Cofilin | LIMK phosphorylates and inactivates cofilin's actin-depolymerizing activity. | Stabilizes actin filaments, leading to stress fiber formation. | Cytochalasin D (actin polymerization inhibitor) | ahajournals.orgresearchgate.net |

Modulation of Fundamental Cellular Processes

Inhibition of the ROCK pathway perturbs a wide range of cellular activities that are essential for tissue homeostasis, development, and pathogenesis.

The Rho/ROCK pathway is a master regulator of the actin cytoskeleton. mdpi.comeyewiki.org ROCK promotes the formation of contractile actin-myosin filaments, known as stress fibers, and the assembly of focal adhesions. atsjournals.orgnih.gov It achieves this through two primary mechanisms: the phosphorylation and inhibition of myosin light chain (MLC) phosphatase and the direct phosphorylation of MLC itself, which increases myosin ATPase activity and contractility. nih.govsdbonline.org Additionally, ROCK activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. nih.govsdbonline.org This inactivation of cofilin leads to the stabilization and polymerization of actin filaments.

By reorganizing the actin cytoskeleton, ROCK inhibition profoundly alters cell shape and adhesion. mdpi.complos.org The reduction in actomyosin (B1167339) contractility and disassembly of stress fibers typically causes cells to adopt a flattened, more spread-out morphology, and can lead to changes like cell body elongation or a spindle-like shape. mdpi.comnih.gov For instance, treatment of induced pluripotent stem cells (iPSCs) with the ROCK inhibitor Y-27632 resulted in the formation of large, spherical cell aggregates, preventing their collapse. nih.gov In human corneal endothelial cells, the inhibitor Ripasudil was found to transiently alter cell morphology, causing the formation of protrusions along cell-cell borders due to reduced actomyosin contractility. arvojournals.org

ROCK inhibition can, perhaps counterintuitively, enhance cell adhesion in certain contexts. This is particularly relevant for dissociated cells in culture. In human embryonic stem cells and corneal endothelial cells, the ROCK inhibitor Y-27632 was found to improve cell-to-substrate adhesion and culture stability. plos.org Research on monkey corneal endothelial cells showed that a ROCK inhibitor promoted cell adhesion by suppressing the phosphorylation of MLC, which in turn activated focal adhesion proteins like FAK and paxillin. arvojournals.org

Table 1: Effect of ROCK Inhibitors on Cell Adhesion

| Cell Type | Inhibitor | Finding | Fold Increase in Adhesion (vs. Control) | Source |

| Monkey Corneal Endothelial Cells | C3 (RhoA Inhibitor) | Enhanced adhered cell numbers | 1.25 | arvojournals.org |

| Monkey Corneal Endothelial Cells | Blebbistatin (MLC Inhibitor) | Enhanced adhered cell numbers | 1.72 | arvojournals.org |

The Rho/ROCK pathway is deeply involved in regulating cell survival and division. mdpi.comeyewiki.org It influences cell cycle progression, mitosis, and cytokinesis. mdpi.com Consequently, inhibiting ROCK can have significant, though often cell-type-specific, effects on proliferation and apoptosis.

In some cell types, ROCK inhibition has an anti-proliferative effect. For example, the inhibitor Y-27632 was shown to decrease the proliferation of human and rat prostatic smooth muscle cells in a concentration-dependent manner. auajournals.org This effect may be mediated through the regulation of cyclin-dependent kinase inhibitors. auajournals.org Studies on rabbit corneal endothelial cells found that Y-27632 induced a delay in the G1 to S phase transition of the cell cycle, suggesting it does not promote proliferation in that context. spandidos-publications.comnih.gov

Conversely, in other scenarios, particularly with stem cells, ROCK inhibition promotes cell survival and proliferation. Treatment with Y-27632 has been shown to enhance the proliferation of primary airway epithelial basal cells and is widely used to improve the survival of dissociated human embryonic stem cells. plos.orgnih.govbiorxiv.org

ROCK signaling is also a key modulator of apoptosis (programmed cell death). Inhibition of ROCK can protect cells from apoptosis induced by stressors like chemotherapeutic drugs. plos.org For example, preconditioning human cardiac stem cells with Y-27632 significantly reduced cell death induced by Doxorubicin. plos.org However, in other cell types, ROCK inhibition itself can induce apoptosis. In human airway epithelial cells, treatment with Y-27632 or HA1077 was shown to induce apoptosis, a process associated with the disruption of actin filament integrity. atsjournals.org The role of ROCK in apoptosis is complex, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and can include the modulation of Bcl-2 family gene expression and caspase activation. physiology.orgnih.gov

Table 2: Research Findings on ROCK Inhibition, Proliferation, and Apoptosis

| Cell Type | Inhibitor | Effect | Pathway/Mechanism | Source |

| Human/Rat Prostatic Smooth Muscle | Y-27632 | Decreased proliferation | Not associated with apoptosis | auajournals.org |

| Rabbit Corneal Endothelial Cells | Y-27632 | Delayed G1-S phase transition | Inhibited apoptosis | spandidos-publications.com |

| Human Airway Epithelial Cells | Y-27632 | Enhanced proliferation | - | nih.gov |

| Human Cardiac Stem Cells | Y-27632 | Attenuated Doxorubicin-induced apoptosis | Involves cleaved Caspase-3 and ROCK/Actin pathways | plos.org |

| Human Airway Epithelial Cells | Y-27632, HA1077 | Induced apoptosis | Associated with actin disruption, involves caspases | atsjournals.org |

Cell migration and contractility are fundamentally dependent on the dynamic regulation of the actin cytoskeleton, placing the Rho/ROCK pathway at their core. mdpi.complos.org Actomyosin contraction, driven by ROCK-mediated MLC phosphorylation, is essential for generating the traction forces required for cell movement and for maintaining tension within tissues. oncotarget.comnih.gov

The effect of ROCK inhibition on cell migration can be complex and cell-type dependent. nih.gov In many cancer models, ROCK inhibitors block cell migration and invasion. mdpi.comoncotarget.comscispace.com For instance, inhibitors have been shown to reduce the collective migration of stratified epithelial cancer cells. nih.gov Similarly, inhibiting ROCK in vascular endothelial cells abolished the migration enhanced by vascular endothelial growth factor (VEGF). ahajournals.org However, in some fibroblast cell types, ROCK inhibition has been observed to slightly enhance wound closure. ahajournals.orgnih.gov This highlights that the role of ROCK in migration depends on the specific context and stimulus. ahajournals.org

The impact on contractility is more direct. By inhibiting MLC phosphatase, ROCK is a key driver of cellular contraction. nih.gov Therefore, ROCK inhibitors like Y-27632 consistently and substantially reduce the contractility of cells, as demonstrated in studies using human Müller glial cells and scleral fibroblasts in collagen gel contraction assays. nih.govarvojournals.org This reduction in contractility is a direct consequence of decreased MLC phosphorylation. nih.gov

Beyond its immediate effects on cytoskeletal proteins, the Rho/ROCK pathway also regulates gene expression, contributing to more long-term cellular changes. plos.orgnih.gov The activation of this signaling pathway can induce the expression of genes involved in inflammation, fibrosis, and vascular remodeling. ahajournals.org

Investigational Approaches and Methodologies in Rho Kinase Inhibitor Research

In Vitro Experimental Models

In vitro models are crucial for the initial characterization of a compound's activity and for dissecting its molecular interactions in a controlled environment.

Cell culture systems are indispensable tools for investigating the cellular effects of Rho Kinase Inhibitor V. These systems allow researchers to study the compound's influence on specific cell types and signaling pathways.

For instance, in studies of epithelial-mesenchymal transition (EMT), a process implicated in cancer progression, normal murine mammary gland epithelial cells (NMuMG) are utilized. nih.gov Treatment of these cells with transforming growth factor-beta (TGFβ) induces EMT, which can be modulated by ROCK inhibitors. nih.gov Researchers have used NMuMG cells to demonstrate that ROCK inhibitors can block TGFβ-induced EMT. nih.gov

Another commonly used cell line is the A7r5 rat aortic smooth muscle cell line. These cells are valuable for studying the effects of ROCK inhibitors on myosin light chain 2 (MLC2) phosphorylation, a key event in smooth muscle contraction. sigmaaldrich.comsigmaaldrich.com It has been shown that this compound effectively inhibits the phosphorylation of MLC2 on Thr18/Ser19 in A7r5 cells. sigmaaldrich.comsigmaaldrich.com

Pancreatic cancer cell lines, such as BxPC3, are employed in high-throughput screening assays to identify kinase inhibitors that can rescue cells from the cytotoxic effects of other drugs. aacrjournals.org This approach helps to identify downstream mediators of drug-induced apoptosis. aacrjournals.org

The table below summarizes the cell lines used in the study of this compound.

| Cell Line | Organism | Tissue of Origin | Application in this compound Research |

| NMuMG | Mouse | Mammary Gland | Studying the role of ROCK inhibition in blocking TGFβ-induced EMT. nih.gov |

| A7r5 | Rat | Aortic Smooth Muscle | Investigating the inhibition of myosin light chain 2 phosphorylation. sigmaaldrich.comsigmaaldrich.com |

| BxPC3 | Human | Pancreas (Cancer) | High-throughput screening to identify kinases involved in drug-induced cytotoxicity. aacrjournals.org |

| Py2T | Mouse | Mammary Gland (Tumor) | Investigating the effects of ROCK inhibitors on EMT in a tumor-derived cell line. nih.gov |

Biochemical assays are fundamental for determining the potency and selectivity of a kinase inhibitor. These assays directly measure the inhibitor's ability to block the enzymatic activity of its target kinase.

For this compound, in vitro biochemical kinase assays have been instrumental in establishing its high potency against ROCK-II. scribd.com These assays typically involve incubating the purified kinase with its substrate and ATP, and then measuring the resulting phosphorylation in the presence and absence of the inhibitor. The concentration of the inhibitor required to reduce kinase activity by 50% is known as the IC50 value. This compound has been shown to have an IC50 of 1.5 nM for ROCK-II. sigmaaldrich.comsigmaaldrich.comscribd.com

Selectivity is a critical aspect of a kinase inhibitor's profile, as off-target effects can lead to unwanted side effects. To assess selectivity, the inhibitor is tested against a panel of other kinases. This compound has demonstrated selectivity for ROCK-II over other kinases such as PKA, MRCK, and Akt1, which are only affected at much higher concentrations. sigmaaldrich.com

The following table presents the inhibitory activity of this compound against various kinases.

| Kinase Target | IC50 (nM) | Reference |

| ROCK-II | 1.5 | sigmaaldrich.comsigmaaldrich.comscribd.com |

| PKA | 186 | sigmaaldrich.com |

| MRCK | 1190 | sigmaaldrich.com |

| Akt1 | 1410 | sigmaaldrich.com |

In Vivo Animal Models for Disease Pathophysiology

In vivo animal models are essential for evaluating the efficacy and potential therapeutic applications of a drug candidate in a living organism. These models aim to mimic human diseases and allow for the assessment of a compound's effects on complex physiological and pathological processes.

In the context of this compound, animal models of diseases where the Rho/ROCK pathway is implicated are of significant interest. For example, in a mouse model of Duchenne Muscular Dystrophy (mdx mice), where fibrosis is a major pathological feature, various compounds, including ROCK inhibitors, have been tested for their anti-fibrotic potential. researchgate.net While the specific outcomes for this compound in this model were not detailed as significantly improving muscle histopathology, its inclusion in such screens highlights its potential as a modulator of tissue fibrosis. researchgate.net

Another area of investigation involves cancer models. In a study using a mouse model of melanoma, the combination of a MEK inhibitor with a ROCK inhibitor was shown to increase the MEK-inhibitor's effect on tumor growth. google.com This suggests a potential role for ROCK inhibitors as part of a combination therapy for certain cancers. google.com

The table below provides an overview of the animal models used in research relevant to this compound.

| Animal Model | Disease/Condition | Investigated Effect of ROCK Inhibition |

| mdx mice | Duchenne Muscular Dystrophy | Anti-fibrotic effects in skeletal muscle. researchgate.net |

| NOD/SCID mice with melanoma xenografts | Melanoma | Enhancement of MEK inhibitor-induced effects on tumor growth. google.com |

Ocular Disease Models

The potential of ROCK inhibitors in ophthalmology has been extensively investigated using various in vivo and in vitro models that replicate the pathologies of several eye diseases.

In the context of corneal endothelial diseases, such as Fuchs endothelial corneal dystrophy and pseudophakic bullous keratopathy, animal models have been instrumental. dovepress.comeyewiki.org Rabbit models of corneal endothelial dysfunction have demonstrated that ROCK inhibitors like Y-27632 can enhance the adhesion and proliferation of cultivated corneal endothelial cells, leading to improved corneal clarity. dovepress.com Mechanical scrape injury models in rabbits have also been used to show that topical application of ROCK inhibitors, including Y-27632 and H-1152, accelerates wound closure and promotes the regeneration of a more organized endothelial cell layer. mdpi.com

For glaucoma, a primary area of focus for ROCK inhibitor research, both rabbit and monkey models have been crucial in demonstrating the intraocular pressure (IOP)-lowering effects of these agents. nih.govscielo.br These models have shown that topical administration of ROCK inhibitors increases aqueous humor outflow through the trabecular meshwork and Schlemm's canal. eyewiki.orgnih.gov Furthermore, experimental glaucoma models in mice have been employed to study the anti-fibrotic effects of ROCK inhibitors on scleral fibroblasts, suggesting a role in mitigating the structural changes associated with the disease. arvojournals.org

Animal models have also been valuable in studying the potential of ROCK inhibitors for retinal diseases. Ischemia/reperfusion injury models in rats have shown that Y-27632 can protect retinal ganglion cells from cell death. scielo.br Models of proliferative vitreoretinopathy and other conditions involving fibrosis have also been utilized to demonstrate the anti-fibrotic effects of ROCK inhibitors. nih.govarvojournals.org

Table 1: Ocular Disease Models in Rho Kinase Inhibitor Research

| Disease Area | Animal Model | Key Investigated Inhibitors | Observed Effects |

| Corneal Endothelial Disease | Rabbit | Y-27632, Ripasudil, H-1152 | Promoted corneal endothelial cell proliferation and adhesion, accelerated wound healing. dovepress.commdpi.com |

| Glaucoma | Rabbit, Monkey, Mouse | Y-27632, Ripasudil, Netarsudil, Fasudil (B1672074), H-1152 | Reduced intraocular pressure by increasing aqueous outflow, reduced myofibroblast differentiation. nih.govscielo.brarvojournals.org |

| Retinal Disease | Rat | Y-27632 | Attenuated neuronal cell death after transient retinal ischemia. scielo.br |

| Post-Surgical Inflammation | Rabbit | Not specified | Suppressed inflammation and fibrosis after extraocular muscle surgery. nih.gov |

Neurodegenerative Disease Models

The therapeutic potential of ROCK inhibitors in neurodegenerative disorders like Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) is actively being explored using a variety of preclinical models. nih.govnih.gov These models are critical for understanding how ROCK inhibition can mitigate the complex pathological processes underlying these conditions, including neuroinflammation, protein aggregation, and neuronal degeneration. nih.govnih.gov

In Alzheimer's disease research, transgenic mouse models that recapitulate key aspects of AD pathology, such as the APP/PS1 and 3xTg-AD mice, are commonly used. mdpi.comspandidos-publications.com Studies using these models have shown that ROCK inhibitors like Fasudil and a novel inhibitor, FSD-C10, can improve cognitive deficits. spandidos-publications.com These inhibitors have been observed to reduce the formation of amyloid-beta (Aβ) plaques and phosphorylated tau, two of the main pathological hallmarks of AD. spandidos-publications.com Fasudil, in particular, has been shown to increase dendrite branching and stabilize dendrite arbors in the hippocampus of APP/PS1 mice. spandidos-publications.com

For Parkinson's disease, animal models are utilized to investigate the neuroprotective effects of ROCK inhibitors. Although specific models were not detailed in the provided search results, the general finding is that ROCK inhibitors show therapeutic effects in experimental PD models. nih.gov

In the context of Amyotrophic Lateral Sclerosis (ALS), mouse models of the disease have been instrumental. Research in these models suggests that ROCK inhibitors may exert their beneficial effects through multiple mechanisms. One proposed mechanism involves altering the composition of microglia, shifting them towards a more beneficial M2 phenotype. frontiersin.org Another suggested mechanism is the induction of anti-apoptotic signaling pathways. frontiersin.org

Table 2: Neurodegenerative Disease Models in Rho Kinase Inhibitor Research

| Disease | Model | Key Investigated Inhibitors | Key Findings |

| Alzheimer's Disease | APP/PS1 transgenic mice, 3xTg-AD mice | Fasudil, FSD-C10 | Improved cognitive function, reduced Aβ plaque and p-tau formation, increased dendrite branching. mdpi.comspandidos-publications.com |

| Parkinson's Disease | Experimental models | Fasudil and its derivatives | Attenuated symptoms and disease progression. nih.gov |

| Amyotrophic Lateral Sclerosis | Mouse models | Fasudil | Altered microglia subtype composition, induced anti-apoptotic signaling. frontiersin.org |

Cardiovascular Disease Models

The role of Rho kinase in the pathophysiology of various cardiovascular diseases has been extensively studied using a range of animal models. These models have been crucial in demonstrating the therapeutic potential of ROCK inhibitors in conditions such as hypertension, atherosclerosis, myocardial infarction, and heart failure. physiology.orgnih.govahajournals.org

In the context of hypertension , rat models of systemic hypertension have been utilized to show that ROCK inhibitors, such as Y-27632, can effectively lower blood pressure. physiology.orgahajournals.org These studies suggest that Rho kinase plays a significant role in the increased systemic vascular resistance observed in hypertension. ahajournals.org

For studying atherosclerosis and restenosis , various animal models have demonstrated the beneficial effects of long-term ROCK inhibition. physiology.orgahajournals.org Gene transfer of a dominant-negative Rho-kinase, for example, has been shown to reduce the formation of neointima in pigs. physiology.orgahajournals.org

The impact of ROCK inhibitors on myocardial ischemia/reperfusion injury has been investigated in mouse models. The use of Y-27632 in a mouse model of coronary occlusion and reperfusion resulted in a significant reduction in infarct size and improved post-ischemic cardiac function. oup.com These protective effects are thought to be mediated by anti-apoptotic mechanisms and the attenuation of inflammatory responses. oup.com

In models of coronary vasospasm , particularly in pigs, intracoronary administration of Fasudil and its active metabolite, hydroxyfasudil, has been shown to markedly inhibit coronary spasms. ahajournals.orgahajournals.org This highlights the involvement of Rho-kinase in the pathogenesis of vasospastic conditions. ahajournals.org

Models of heart failure induced by hypertension have also been employed. Chronic inhibition of Rho-kinase in these models has been shown to prevent the development of left ventricular hypertrophy and subsequent cardiac contractile dysfunction. oup.com

Table 3: Cardiovascular Disease Models in Rho Kinase Inhibitor Research

| Disease/Condition | Animal Model | Key Investigated Inhibitors | Key Findings |

| Hypertension | Rat models of systemic hypertension | Y-27632 | Dose-dependent reduction in systemic blood pressure. physiology.orgahajournals.org |

| Arteriosclerosis/Restenosis | Pig models | Dominant-negative Rho-kinase (gene transfer) | Reduced neointimal formation. physiology.orgahajournals.org |

| Ischemia/Reperfusion Injury | Mouse model of myocardial ischemia/reperfusion | Y-27632 | Reduced infarct size, improved cardiac function, anti-apoptotic and anti-inflammatory effects. oup.com |

| Coronary Vasospasm | Porcine models | Fasudil, Hydroxyfasudil | Markedly inhibited coronary artery spasm. ahajournals.orgahajournals.org |

| Heart Failure | Hypertension-induced heart failure models | Not specified | Blunted left ventricular hypertrophy and contractile dysfunction. oup.com |

| Aortic Aneurysm | Apolipoprotein E-deficient mice with ANG II infusion | Fasudil | Reduced ANG II-induced aortic aneurysm formation. physiology.org |

Organ Injury and Fibrosis Models

The involvement of Rho kinase in fibrotic processes across various organs is a significant area of research, with numerous animal models being used to investigate the therapeutic potential of ROCK inhibitors.

In the context of liver injury and fibrosis , rat models using toxins like carbon tetrachloride (CCl4) or dimethylnitrosamine have been employed. physiology.org Studies have shown that ROCK inhibitors can prevent the development of liver fibrosis in these models. physiology.org Furthermore, in a model of acute liver injury induced by CCl4, the ROCK inhibitor HA-1077 was found to have a direct hepatocyte-protective effect, reducing apoptosis and histological damage. physiology.org This protective effect appears to be mediated, at least in part, through the activation of the PI3-kinase/Akt pathway. physiology.org

For pulmonary fibrosis , mouse models are commonly utilized. nih.govkoreamed.org Research in these models has demonstrated that ROCK activation is a feature of the disease and that pharmacological inhibition of ROCK can protect against experimental lung fibrosis. nih.govkoreamed.org Notably, ROCK inhibitors have been shown not only to prevent but also to induce the regression of established fibrosis in these models. nih.gov The therapeutic effects are linked to the inhibition of myofibroblast differentiation and extracellular matrix deposition. frontiersin.org

Table 4: Organ Injury and Fibrosis Models in Rho Kinase Inhibitor Research

| Organ System | Model | Key Investigated Inhibitors | Key Findings |

| Liver | Rat models of CCl4- or dimethylnitrosamine-induced fibrosis; Rat model of acute CCl4-induced injury | HA-1077 | Prevented liver fibrosis; exerted a direct hepatocyte-protective effect by reducing apoptosis. physiology.org |

| Lung | Mouse models of pulmonary fibrosis | Fasudil, Compound 31 (non-selective ROCK1/2 inhibitor) | Prevented and reversed established fibrosis; inhibited myofibroblast transformation and extracellular matrix deposition. nih.govkoreamed.orgfrontiersin.org |

Immunological and Transplantation Models

The immunomodulatory properties of Rho kinase inhibitors are being investigated in various preclinical models of immunological diseases and transplantation.

In the context of graft-versus-host disease (GVHD) , a major complication of allogeneic hematopoietic cell transplantation, a mouse model of MHC-haploidentical bone marrow transplantation has been utilized. In this model, the ROCK inhibitor Fasudil demonstrated a significant improvement in survival and a reduction in GVHD-related symptoms like diarrhea. nih.gov These findings suggest that ROCK inhibitors can ameliorate lethal GVHD while preserving systemic alloreactivity, potentially by targeting the intestinal tract. nih.gov Another study using murine models of chronic GVHD found that the specific ROCK2 inhibitor KD025 was effective at decreasing the immunopathology associated with the disease. ashpublications.org

For corneal graft rejection , a mouse model of allogeneic corneal transplantation has been employed. The use of the ROCK inhibitor Y-27632 in recipient mice was found to alleviate CD4+ T cell-mediated corneal graft rejection. nih.gov The mechanism appears to involve the modulation of STAT3 and STAT5 activation, leading to a more favorable balance of regulatory T cells (Tregs) and Th17 cells. nih.gov

In the field of retinal cell transplantation , the use of induced pluripotent stem cell-derived retinal pigment epithelium (iPS-RPE) cells is being explored. In this context, the ROCK inhibitor Y-27632 has been shown to promote the survival of transplanted iPS-RPE cells. mdpi.com It is suggested that Y-27632 may reduce immune rejection by downregulating MHC class II expression on RPE cells. mdpi.com

Table 5: Immunological and Transplantation Models in Rho Kinase Inhibitor Research

| Application | Model | Key Investigated Inhibitors | Key Findings |

| Graft-Versus-Host Disease (GVHD) | Mouse model of MHC-haploidentical bone marrow transplantation; Murine models of chronic GVHD | Fasudil, KD025 | Improved survival and reduced GVHD symptoms; Decreased immunopathology of chronic GVHD. nih.govashpublications.org |

| Corneal Graft Rejection | Mouse model of allogeneic corneal transplantation | Y-27632 | Alleviated CD4+ T cell-mediated rejection by modulating STAT3/STAT5 activation. nih.gov |

| Retinal Cell Transplantation | iPS-RPE cell transplantation models | Y-27632 | Promoted graft survival and potentially reduced immune rejection. mdpi.com |

Advanced Molecular and Cellular Analysis Techniques

To gain a deeper understanding of the molecular mechanisms underlying the effects of Rho kinase inhibitors, researchers have employed sophisticated analytical techniques, particularly in the fields of proteomics and phosphoproteomics.

Proteomic and Phosphoproteomic Profiling

Proteomic and phosphoproteomic approaches have been instrumental in identifying the substrates of Rho kinase and elucidating the signaling pathways modulated by its inhibition. These techniques allow for a global and unbiased analysis of changes in protein expression and phosphorylation status in response to ROCK inhibitors.

One innovative screening method for Rho-kinase substrates involved treating HeLa cells with both a Rho-kinase inhibitor and a phosphatase inhibitor. jst.go.jpresearchgate.net This approach, combined with affinity chromatography using 14-3-3 protein beads (which bind to phosphorylated proteins), allowed for the enrichment and subsequent identification of potential Rho-kinase substrates by liquid chromatography-tandem mass spectrometry (LC/MS/MS). jst.go.jpresearchgate.net This strategy led to the identification of 121 candidate substrates, including the confirmation of Partitioning defective 3 homolog (Par-3) as a direct substrate of Rho-kinase. jst.go.jpresearchgate.net

Phosphoproteomic profiling has also been applied to understand the macrophage response to different stimuli, revealing that phosphorylation of Rho GTPase family members is a significant event. acs.org In the context of cancer research, integrated proteomic and phosphoproteomic analysis of tongue cancer tissues resistant to neoadjuvant chemotherapy pointed towards the enrichment of Rho GTPase signaling pathways. nih.gov This suggests that the activation of Rho kinase and its downstream signaling may contribute to therapeutic resistance. nih.gov

These advanced analytical techniques provide a systems-level view of the cellular processes regulated by Rho kinase and offer a powerful tool for discovering novel therapeutic targets and understanding the multifaceted effects of ROCK inhibitors.

Gene Expression Analysis

The investigation of Rho kinase (ROCK) inhibitors frequently involves detailed gene expression analysis to elucidate their molecular mechanisms of action across various cell types. These studies typically utilize techniques like quantitative real-time polymerase chain reaction (RT-qPCR) and genome-wide microarray or RNA-sequencing (RNA-seq) to measure changes in messenger RNA (mRNA) levels of specific genes or to capture a broad transcriptomic snapshot.

In studies involving human periodontal ligament stem cells (PDLSCs), treatment with the ROCK inhibitor Y-27632 was found to significantly decrease the mRNA expression of key genes associated with osteogenic differentiation, namely Alkaline Phosphatase (ALP) and Runt-related transcription factor 2 (Runx2), particularly after 14 days of culture. nih.govnih.gov Similarly, in human keratinocytes, gene expression analysis revealed that Y-27632 primarily acts by inhibiting cellular differentiation. stemcell.com Further research on ovine spermatogonial stem cells showed that Y-27632 could modulate apoptosis-related genes; its application led to a decrease in P53 expression, while higher concentrations paradoxically increased P53 and Bax expression and decreased the anti-apoptotic gene Bcl-2 animal-reproduction.org.

The inhibitor Fasudil has also been shown to modulate gene expression. In B16 mouse melanoma cells, Fasudil treatment resulted in a dose-dependent inhibition of the mRNA expression of RhoA, ROCK1, and ROCK2. aacrjournals.org In a more targeted study on retinal explants, the inhibitor Y-33075 was analyzed using RNA-seq, which identified 131 genes with significantly altered expression. nih.gov This analysis specifically showed that Y-33075 inhibited the expression of M1 microglial markers, including proinflammatory cytokines like Tnfα and Il-1β, highlighting its anti-inflammatory potential at the genetic level. nih.gov

Comparative genomic studies have also been employed. For instance, the gene expression profiles of the ROCK2-inhibitor SLx-2119 and atorvastatin (B1662188) were compared in primary human endothelial cells, smooth muscle cells, and fibroblasts. nih.gov While both compounds affected genes within similar biological pathways, the specific individual genes they modulated were mostly different, suggesting complementary effects. nih.gov Notably, both agents reduced the mRNA levels of Connective Tissue Growth Factor (CTGF), a key molecule in tissue fibrosis. nih.gov

| Inhibitor | Cell/Tissue Type | Key Gene Expression Changes | Analytical Method |

| Y-27632 | Human Periodontal Ligament Stem Cells | ↓ ALP, ↓ Runx2 nih.govnih.gov | Gene Expression Evaluation nih.gov |

| Y-27632 | Ovine Spermatogonial Stem Cells | ↓ P53; at higher doses: ↑ P53, ↑ Bax, ↓ Bcl-2 animal-reproduction.org | Real-time-PCR animal-reproduction.org |

| Fasudil | B16 Mouse Melanoma Cells | ↓ RhoA, ↓ ROCK1, ↓ ROCK2 aacrjournals.org | RT-PCR aacrjournals.org |

| Y-33075 | Rat Retinal Explants | ↓ Tnfα, ↓ Il-1β (M1 microglial markers) nih.gov | RNA-seq, RT-qPCR nih.gov |

| SLx-2119 | Human Smooth Muscle Cells | ↓ CTGF nih.gov | Illumina Arrays nih.gov |

Imaging Modalities for Cellular and Tissue Responses

Advanced imaging techniques are indispensable for visualizing the dynamic cellular and tissue-level responses to ROCK inhibitor treatment. These modalities range from live-cell imaging to super-resolution microscopy, providing critical insights into cell behavior, structure, and interactions.

Live-cell imaging has been particularly informative. Using time-lapse imaging (Cell-IQ), researchers observed that the ROCK inhibitor Y-27632 increased cellular proliferation by up to twofold within 12 hours in human foreskin fibroblasts. diva-portal.org The same technique, applied to a wound-healing model, demonstrated a 50% faster closure of a mechanically generated gap, confirming enhanced cell migration. diva-portal.orgresearchgate.net In studies of neuronal cells, live-cell fluorescence imaging, in conjunction with super-resolution stimulated emission depletion (STED) microscopy, revealed that the inhibitor Fasudil alters the chronic dynamics of synaptic vesicles in primary rat hippocampal cultures. nih.gov

Confocal laser scanning microscopy (CLSM) is widely used to assess changes in cellular architecture. In fibroblasts treated with Y-27632, confocal imaging showed a significant reduction in vinculin-associated focal adhesions, which are critical for cell-matrix attachment. diva-portal.org In a more complex 3-D collagen matrix model, time-lapse differential interference contrast (DIC) imaging showed that ROCK inhibition caused human corneal fibroblasts to become more elongated and extend dendritic processes into the surrounding matrix. researchgate.net

To study intracellular processes, specific imaging techniques are employed. Fura-2 based calcium imaging, for example, was used to show that hydroxy fasudil, a metabolite of Fasudil, suppresses the increase in intracellular calcium in cultured rat hippocampal neurons exposed to excitotoxic stimuli. nih.gov

At the highest resolution, a multiscale optical imaging workflow combining confocal microscopy with single-molecule localization microscopy (SMLM) has been used to study corneal endothelial cells. optica.org This approach allowed for the nanoscopic visualization of tight junction proteins like ZO-1, classifying them into different structural types based on their integrity and organization following injury and treatment. optica.org

Biomechanical Property Assessment

The Rho/ROCK signaling pathway is a central regulator of actomyosin (B1167339) contractility, which dictates the mechanical properties of cells and tissues. Consequently, assessing the biomechanical impact of ROCK inhibitors is a key area of investigation, particularly in diseases characterized by pathological tissue stiffening, such as glaucoma and fibrosis.

One primary method is the direct measurement of cellular forces. Using 3D in situ traction force microscopy on human trabecular meshwork (TM) tissue, researchers found that glaucomatous tissues exhibit significantly higher traction forces than normal tissues. arvojournals.org Treatment with the ROCK inhibitor Y-27632 significantly reduced these forces, leading to increased deformation of the extracellular matrix (ECM), which is indicative of tissue relaxation. arvojournals.org

Another common method is the use of collagen gel contraction assays. In these assays, fibroblasts are cultured within a 3D collagen matrix. The ability of the cells to contract and shrink the gel is a measure of their contractile force. Studies on scleral fibroblasts, which are involved in the biomechanics of the eye, showed that the ROCK inhibitors Y-27632, Fasudil, and H-1152 all significantly reduced the ability of these cells to contract collagen gels after being stimulated with TGF-β. nih.gov

| Assessment Method | Inhibitor(s) | Model System | Key Biomechanical Finding |

| 3D Traction Force Microscopy | Y-27632 | Human Trabecular Meshwork arvojournals.org | Significant reduction in cellular traction forces in glaucomatous tissue. arvojournals.org |

| Collagen Gel Contraction | Y-27632, Fasudil, H-1152 | Human Scleral Fibroblasts nih.gov | Reduction in TGF-β-induced gel contraction by 27-36%. nih.gov |

| Tissue Stiffness Estimation | Netarsudil | Mouse Trabecular Meshwork elifesciences.org | Reduction of tissue stiffness from ~61 kPa to ~22 kPa in a glaucoma model. elifesciences.org |

| Aggregate Compaction Analysis | General ROCK Inhibition | Human Mesenchymal Stem Cells nih.gov | Reduced cytoskeletal tension leading to less dense cell aggregates. nih.gov |

Ocular Pathologies

Rho kinase (ROCK) inhibitors represent a novel class of pharmaceutical agents with significant therapeutic potential for a range of eye diseases. mdpi.comnih.gov By targeting the Rho GTPase/Rho kinase signaling pathway, these compounds influence fundamental cellular processes such as contraction, migration, and proliferation. mdpi.comeyewiki.orgresearchgate.net This mechanism of action has proven particularly relevant in ophthalmology for treating conditions from glaucoma to corneal disorders. mdpi.comfortunejournals.com

Glaucoma and Ocular Hypertension

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, where elevated intraocular pressure (IOP) is a primary modifiable risk factor. aboonline.org.brnih.gov ROCK inhibitors have emerged as a key therapeutic class, not only for their robust IOP-lowering effects but also for their potential neuroprotective, anti-fibrotic, and blood-flow-enhancing properties. mdpi.comaboonline.org.brdovepress.com

The primary mechanism by which ROCK inhibitors lower IOP is by directly targeting and increasing the outflow of aqueous humor through the conventional or trabecular pathway. aboonline.org.brnih.govscielo.br This pathway, consisting of the trabecular meshwork (TM) and Schlemm's canal (SC), is the site of greatest resistance to aqueous outflow and is a key target in glaucoma therapy. nih.govresearchgate.net

ROCK inhibitors induce relaxation of the TM cells by altering the actin cytoskeleton. nih.govdovepress.com This cellular relaxation leads to a widening of the extracellular spaces within the juxtacanalicular tissue, reducing outflow resistance and facilitating the drainage of aqueous humor. researchgate.netdovepress.com Unlike many other glaucoma medications that reduce aqueous production or utilize the uveoscleral outflow pathway, ROCK inhibitors are the first class to specifically act on the diseased trabecular outflow tissue. mdpi.comaboonline.org.brnih.gov Studies in enucleated porcine eyes using the ROCK inhibitor Y-27632 demonstrated a dose-dependent increase in aqueous humor outflow of up to 80%. dovepress.com This direct action restores a more natural physiological outflow, effectively lowering IOP in patients with ocular hypertension and open-angle glaucoma. eyewiki.orgnih.gov

| Compound | Model | Key Finding | Citation |

|---|---|---|---|

| Y-27632, H-1152, Fasudil | Animal (Rabbit, Monkey) | Induced rapid and long-lasting IOP lowering (within 30 min, lasting 6-12h). | aboonline.org.brscielo.br |

| Y-27632 | Porcine Eye (Perfusion Study) | Increased aqueous humor outflow by up to 80% in a dose-dependent manner. | dovepress.com |

| Netarsudil (AR-13324) | Human | Approved for reducing elevated IOP by relaxing the trabecular meshwork and increasing aqueous outflow. | nih.gov |

| Ripasudil (K-115) | Human | First ROCK inhibitor approved (in Japan) for glaucoma; lowers IOP by directly affecting the conventional outflow pathway. | nih.govresearchgate.net |

Beyond IOP reduction, ROCK inhibitors exhibit promising neuroprotective effects that may help preserve RGCs and the optic nerve, which are progressively damaged in glaucoma. mdpi.comresearchgate.netdovepress.com This neuroprotection is considered independent of the pressure-lowering effect. arvojournals.org Research suggests that these agents can enhance RGC survival and promote axon regeneration after injury. researchgate.netnih.govnih.gov

In various animal models of optic nerve injury, including optic nerve crush and transient ischemia, treatment with ROCK inhibitors has been shown to reduce RGC death. arvojournals.orgarvojournals.orgarvojournals.org For instance, in a mouse model, oral administration of the ROCK inhibitor K-115 (Ripasudil) significantly delayed RGC death following an optic nerve crush. arvojournals.org Similarly, the inhibitor Y-27632 was found to preserve RGCs and the thickness of the inner plexiform layer in rat eyes after ischemic injury. arvojournals.org The mechanisms appear to involve the suppression of ROCK signaling in the retina and optic nerve, which can affect both the neurons themselves and the surrounding glial cells like astrocytes. arvojournals.org Some studies suggest that the neuroprotective effects are mediated by the downregulation of pathways leading to apoptosis and inflammation. arvojournals.orgnih.gov

| Compound | Model | Key Finding | Citation |

|---|---|---|---|

| Ripasudil (K-115) | Mouse Optic Nerve Crush | Oral administration delayed RGC death and reduced NC-induced oxidative stress. RGC survival was increased by 34 ± 3%. | arvojournals.orgarvojournals.org |

| Y-27632 | Rat Ischemic Injury | Pretreatment significantly retained RGCs (48.11±4.96 vs. 38.94±3.26 cells/mm in control) and preserved inner plexiform layer thickness. | arvojournals.org |

| Fasudil, Netarsudil, H-1152 | Rodent Optic Nerve Injury | Demonstrated potential neuroprotection and RGC survival. | arvojournals.org |

| Y-33075 | Rat Retinal Explant | Significantly improved RGC survival and reduced microglial activation and pro-inflammatory markers. | dovepress.comnih.gov |

| H-1152 | Bovine Retina (Hypoxia) | Significantly reduced the percentage of dead cells in the ganglion cell layer under hypoxic conditions. | karger.com |

Glaucoma filtration surgery, such as trabeculectomy, is a common procedure to lower IOP when medication is insufficient. However, its success is often limited by postoperative scarring (fibrosis) at the surgical site, which can cause the filtration bleb to fail. nih.govnih.gov ROCK inhibitors have demonstrated significant anti-fibrotic properties that may help prevent this complication. mdpi.comtandfonline.com

The primary mechanism for this effect is the inhibition of fibroblast-to-myofibroblast transdifferentiation, a key step in scar formation. mdpi.comnih.gov Myofibroblasts are highly contractile cells that produce excessive extracellular matrix, leading to tissue contraction and fibrosis. By inhibiting this process, ROCK inhibitors can reduce collagen deposition and subconjunctival scarring. arvojournals.org In animal models of glaucoma surgery, topical application of ROCK inhibitors like Y-27632 and Ripasudil suppressed postoperative scar formation, improved bleb survival, and maintained lower IOP. nih.govtandfonline.comarvojournals.org For example, Ripasudil was shown to inhibit collagen gel contraction and reduce the expression of scar-related factors like α-smooth muscle actin (α-SMA). nih.gov

Impaired blood flow to the optic nerve head is considered a contributing factor to glaucomatous damage, independent of IOP. mdpi.comnih.gov ROCK inhibitors have been shown to improve ocular perfusion, presenting another potential benefit for glaucoma patients. aboonline.org.brscielo.br

This effect is achieved through the relaxation of vascular smooth muscle cells, which leads to vasodilation. nih.govscielo.br By inhibiting the ROCK pathway, which is involved in regulating vascular tone, these drugs can increase blood flow in the retina and optic nerve head. researchgate.netnih.gov Animal studies have demonstrated that ROCK inhibitors can enhance blood flow to the optic nerve, which may help mitigate ischemic damage associated with glaucoma. nih.govnih.gov

Corneal Diseases

The therapeutic application of ROCK inhibitors extends to diseases of the cornea, particularly those affecting the corneal endothelium. eyewiki.orgmdpi.com The corneal endothelium is a single layer of cells responsible for maintaining corneal clarity by regulating hydration. scispace.com These cells have a very limited capacity to regenerate in humans, so damage or disease can lead to corneal edema and vision loss. mdpi.comscispace.com ROCK inhibitors have emerged as a promising pharmacological approach to promote healing and regeneration of the corneal endothelium. eyewiki.orgmdpi.com

Research has shown that ROCK inhibitors can promote the proliferation, migration, and adhesion of corneal endothelial cells (CECs) while inhibiting apoptosis (programmed cell death). mdpi.comscispace.comtandfonline.com This multifaceted action supports the regeneration of a healthy endothelial layer. In animal models where the corneal endothelium was damaged, topical application of the ROCK inhibitor Y-27632 accelerated wound healing, promoted recovery of CEC density, and restored corneal transparency. arvojournals.org For example, in a primate model, cell density in the treated group recovered to approximately 3000 cells/mm², compared to 1500 cells/mm² in the control group. arvojournals.org

Clinically, ROCK inhibitors are being investigated for conditions like Fuchs endothelial corneal dystrophy (FECD) and to aid recovery after corneal surgery. eyewiki.orgmdpi.com Studies have shown that these agents can improve corneal clarity and visual acuity in some patients with FECD and can enhance the success of cell-based therapies by promoting the engraftment of cultured CECs. eyewiki.orgnih.govnih.gov

| Compound | Model | Key Research Finding | Citation |

|---|---|---|---|

| Y-27632 | Primate (Cynomolgus Monkey) | Promoted recovery of corneal endothelial cell density to ~3000 cells/mm² vs. ~1500 cells/mm² in controls after injury. | arvojournals.org |

| Y-27632 | Rabbit | Significantly smaller wound area after cryogenic injury compared to control (23.1±22.9% ratio of control). | bmj.com |

| Ripasudil | Human (Post-cataract surgery) | Demonstrated a corneal endothelial protective effect in patients with low CEC density. | mdpi.com |

| Y-27632 | Human (ex vivo) | Induced complete wound closure after 12±4 days, while acellular areas remained in controls. Enhanced cell migration, not proliferation. | plos.org |

Corneal Endothelial Dysfunction and Regeneration

The corneal endothelium is a monolayer of cells responsible for maintaining corneal transparency through its barrier and pump functions. These cells have a very limited capacity to regenerate in humans, and their loss leads to corneal edema and vision impairment. core.ac.uk this compound has emerged as a promising agent to overcome this limitation.

Preclinical and clinical studies have consistently shown that this compound promotes the proliferation and migration of corneal endothelial cells (CECs) and suppresses apoptosis (programmed cell death). nih.govresearchgate.net The mechanism involves facilitating the progression of CECs from the G1 (resting) phase to the S (synthesis) phase of the cell cycle by influencing regulators like cyclin D and p27. tandfonline.comeyewiki.org In animal models, topical application of the ROCK inhibitor Y-27632 was found to significantly accelerate the restoration of a normal hexagonal cell monolayer and reduce stromal edema after injury. mdpi.com Similarly, studies with inhibitors like Ripasudil and Netarsudil have demonstrated significant improvements in corneal thinning and endothelial cell density. mdpi.com In a canine model of cryoinjury, the ROCK inhibitor Y-27632 significantly decreased corneal thickness and increased endothelial cell density, indicating a faster recovery. nih.gov These findings underscore the potential of this compound to regenerate the corneal endothelium and restore corneal clarity. core.ac.ukmdpi.com

Fuchs' Endothelial Corneal Dystrophy (FECD)

Fuchs' Endothelial Corneal Dystrophy (FECD) is a progressive genetic disease characterized by the accelerated loss of corneal endothelial cells and the formation of guttae, leading to corneal edema and severe visual impairment. mdpi.com The standard treatment for advanced FECD is corneal transplantation. mdpi.com this compound offers a potential pharmacological alternative or adjunct to surgery. nih.govmdpi.com

Several studies have demonstrated the efficacy of topical Rho Kinase Inhibitors in improving corneal clarity and function in FECD patients. mdpi.com In a randomized trial, Netarsudil monotherapy resulted in a significant reduction in central corneal thickness and an improvement in best-corrected visual acuity (BCVA) compared to a placebo. mdpi.comnih.gov Another study reported that in patients with both FECD and glaucoma, the inhibitor Ripasudil improved visual acuity and reduced corneal edema over 18 months. fortunejournals.com Furthermore, these inhibitors have shown significant promise when used in conjunction with "Descemet Stripping Only" (DSO), a surgical procedure that removes the diseased central endothelium to allow peripheral cells to migrate and repopulate the area. tandfonline.commdpi.com The application of Ripasudil after DSO has been shown to enhance the recovery of endothelial cells and accelerate visual recovery. eyewiki.orgdovepress.com

Pseudophakic Bullous Keratopathy (PBK)

Pseudophakic Bullous Keratopathy (PBK) is a condition of corneal edema resulting from excessive endothelial cell loss during or after cataract surgery. nih.gov It is a significant cause of corneal decompensation and often necessitates transplantation. nih.gov this compound has been investigated as a therapy to manage PBK and potentially avoid or delay surgery. nih.gov

In case series, topical application of the Rho Kinase Inhibitor Ripasudil has led to the resolution of corneal stromal haze and edema in patients with PBK. nih.govresearchgate.net One report detailed three patients who, after several months of treatment, showed measurable improvements in best-corrected visual acuity and a reduction in central corneal thickness. nih.gov Another therapeutic strategy involves the injection of cultured human corneal endothelial cells combined with a ROCK inhibitor (Y-27632) into the anterior chamber. This cell-based therapy has been shown to successfully regenerate the endothelium, leading to enhanced cell density and improved vision in patients with PBK. mdpi.comdovepress.com

Corneal Wound Healing and Anti-Neovascularization

Pathological wound healing after corneal trauma or infection can lead to scarring and the growth of new blood vessels (neovascularization), both of which can severely compromise vision. kuleuven.be this compound has demonstrated pleiotropic effects that favorably modulate this process. kuleuven.benih.gov

Studies have shown that these inhibitors can accelerate corneal wound healing while simultaneously exerting anti-inflammatory and anti-fibrotic effects. mdpi.comdovepress.com In a mouse model of alkali burn, the ROCK inhibitor Fasudil significantly reduced the incidence of corneal neovascularization, which was correlated with decreased inflammatory cell infiltration. nih.gov Another experimental inhibitor, AMA0526, was shown to inhibit vascular endothelial cell proliferation and migration in vitro and reduce neovascularization in vivo, with an added antifibrotic effect. nih.gov These findings suggest that this compound can mitigate pathological wound healing and neovascularization following corneal injury. kuleuven.benih.gov

Retinal Vascular Disorders

The therapeutic utility of this compound extends to the back of the eye, where it shows potential in treating complex retinal vascular diseases that are leading causes of blindness.

Diabetic Retinopathy and Macular Edema

Diabetic retinopathy (DR) and diabetic macular edema (DME) are major microvascular complications of diabetes. nih.gov The pathophysiology involves increased vascular permeability, inflammation, and leukostasis (the adhesion of leukocytes to the retinal vasculature), which are mediated in part by the ROCK pathway. farmaciajournal.comnih.gov

This compound has been shown to counteract these pathological processes. nih.govmehdijournal.com In preclinical models, ROCK inhibitors like Fasudil reduced leukocyte adhesion and the number of damaged endothelial cells in the retinas of diabetic rats. nih.govsemanticscholar.org They also inhibit VEGF-induced angiogenesis and reduce vascular permeability. nih.govretinalphysician.com A pilot clinical trial combining the ROCK inhibitor Fasudil with bevacizumab (an anti-VEGF agent) for DME demonstrated a statistically significant improvement in visual acuity and a reduction in central macular thickness compared to bevacizumab alone. retinalphysician.com These findings indicate that inhibiting the ROCK pathway could be a novel strategy for managing early-stage DR and treating DME. nih.govnih.gov

Retinal Vein Occlusion

Retinal vein occlusion (RVO) is another common retinal vascular disorder that leads to macular edema and vision loss. While anti-VEGF therapy is the standard of care, some patients have a refractory response. The ROCK signaling pathway is implicated in the pathogenesis of RVO-related macular edema. nih.gov

Pilot studies have explored the use of this compound as an adjunctive therapy. In a murine model of RVO, the ROCK inhibitor Ripasudil was found to suppress retinal edema and ischemia. mdpi.com A clinical pilot study investigating the combination of intravitreal bevacizumab and the ROCK inhibitor Fasudil for refractory macular edema secondary to RVO reported significant improvements in both visual acuity and central macular thickness. researchgate.net The results suggest that ROCK inhibitors might overcome resistance to anti-VEGF therapy by targeting different, VEGF-independent pathways involved in macular edema. nih.govresearchgate.net

Age-related Macular Degeneration

Rho kinase (ROCK) inhibitors are emerging as a potential therapeutic avenue for age-related macular degeneration (AMD), a condition characterized by the deterioration of the retinal pigment epithelium (RPE) layer, leading to central vision loss. mdpi.com Research suggests that ROCK inhibitors may offer therapeutic benefits in neovascular AMD by addressing key pathological processes such as inflammation, angiogenesis, vascular leakage, and fibrosis. arvojournals.orgnih.gov

In preclinical studies, the ROCK inhibitor AMA0428 was found to reduce choroidal neovascularization (CNV), vessel leakage, inflammation, and collagen deposition in a mouse model of the disease. arvojournals.org This is significant because, unlike anti-VEGF therapies that primarily target angiogenesis, ROCK inhibitors may also mitigate inflammation and fibrosis, which are critical components of AMD pathogenesis. arvojournals.org Furthermore, ROCK inhibitors have been shown to promote the survival of RPE cells. mdpi.com For instance, the ROCK inhibitor Y-27632 was found to significantly increase the proliferation of human RPE (ARPE-19) cells and protect them from apoptosis. mdpi.com Another potent and selective ROCK inhibitor, Y-39983, was observed to enhance the expression of autophagy genes and increase the formation of autophagic vacuoles in ARPE-19 cells. mdpi.com This effect on autophagy, a cellular self-cleaning process that is dysregulated in AMD, was found to be mediated by the downregulation of thrombospondin-1 (THBS1). mdpi.com These findings highlight the potential of ROCK inhibitors as a novel therapeutic strategy for AMD by targeting multiple disease pathways. mdpi.com

Table 1: Research Findings on Rho Kinase Inhibitors in Age-related Macular Degeneration

| Compound | Model System | Key Findings | Reference |

| AMA0428 | Mouse model of neovascular AMD | Reduced choroidal neovascularization, vessel leakage, inflammation, and fibrosis. | arvojournals.org |

| Y-27632 | Human RPE (ARPE-19) cell line | Increased cell proliferation and protected against apoptosis. | mdpi.com |

| Y-39983 | Human RPE (ARPE-19) cell line | Enhanced autophagy gene expression and autophagic vacuole formation via THBS1 downregulation. | mdpi.com |

Neurodegenerative Conditions

The Rho-ROCK signaling pathway is increasingly implicated in the pathogenesis of various neurodegenerative diseases, making ROCK inhibitors a promising area of therapeutic research. researchgate.netnih.gov Abnormal activation of this pathway has been observed in conditions like Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. researchgate.netnih.govfrontiersin.org This hyperactivation can disrupt synaptic plasticity and promote inflammatory responses, contributing to neuronal damage. researchgate.netnih.gov Consequently, ROCK inhibitors are being investigated for their potential to repair nerve damage and promote axonal regeneration in these debilitating disorders. researchgate.netnih.gov

Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. frontiersin.org Research into Rho kinase (ROCK) inhibitors has shown potential therapeutic benefits in preclinical models of ALS. frontiersin.orgnih.gov These inhibitors are thought to work by reducing neuronal degeneration, modulating inflammation, and promoting axonal regeneration. jwatch.org

A Phase 2a clinical trial (NCT05218668) is currently evaluating the safety, efficacy, and biomarker effects of WP-0512, a Rho kinase inhibitor, in patients with ALS. clinicaltrials.gov This open-label study aims to build on the promising preclinical data and investigate the therapeutic potential of ROCK inhibition in a clinical setting. clinicaltrials.gov

Table 2: Research Findings of Rho Kinase Inhibitors in ALS Models

| Inhibitor | Model | Key Findings | Reference |

| Fasudil | Kainic acid-lesioned primary motor neurons (in vitro) | Strong pro-survival effect. | researchgate.net |

| Fasudil | SOD1(G93A) mice (in vivo) | Prolonged survival, improved motor function, increased motor neuron survival, altered glial infiltration, and decreased pro-inflammatory cytokine release. | nih.govresearchgate.net |

| Y-27632 | In vitro models | Neuroprotective. | frontiersin.org |

| Y-27632 | SOD1(G93A) male mice (in vivo) | Improved motor function. | frontiersin.org |

| WP-0512 | Human clinical trial (Phase 2a) | Currently under investigation for safety, efficacy, and biomarker effects. | clinicaltrials.gov |

Huntington's Disease

Huntington's disease (HD) is a fatal neurodegenerative disorder for which the Rho kinase (ROCK) pathway has been identified as a promising therapeutic target. nih.gov In HD, the ROCK pathway is implicated in the aggregation and neurotoxicity of the mutant huntingtin (HTT) protein. nih.gov Increased levels of ROCK pathway members have been observed in both HD mouse models and in patients. nih.govnih.gov

Inhibition of the ROCK pathway has been shown to reduce the toxicity and aggregation of mutant huntingtin in cellular and Drosophila models of HD. nih.gov Specifically, the ROCK inhibitor Y27632 was identified in an in vitro screen for its ability to reduce polyglutamine toxicity. nih.gov Further research has shown that ROCK inhibition can enhance the clearance of huntingtin through both proteasomal degradation and macroautophagy. nih.gov The mechanism may involve the ROCK downstream target profilin-1, which interacts with huntingtin and, when phosphorylated by ROCK, loses its ability to suppress aggregation. frontiersin.org Therefore, inhibiting ROCK could prevent this phosphorylation and maintain profilin's beneficial effects. frontiersin.org In a rat model of HD, vitreous injection of the ROCK inhibitor fasudil was found to inhibit the binding of huntingtin to ROCK, which in turn prevented the phosphorylation of profilin and attenuated protein aggregation and neurotoxicity. frontiersin.org The development of potent, selective, and brain-penetrant ROCK inhibitors is a key goal for validating this therapeutic approach for HD. nih.gov

Table 3: Research Findings on Rho Kinase Inhibitors in Huntington's Disease Models

| Inhibitor | Model System | Key Findings | Reference |

| Y27632 | Cellular and Drosophila models | Reduces polyglutamine toxicity and huntingtin aggregation. | nih.gov |

| Fasudil | Rat model of HD | Inhibits Htt binding to ROCK, prevents profilin phosphorylation, and attenuates protein aggregation and neurotoxicity. | frontiersin.org |

| General ROCK inhibitors | Cellular models | Enhance proteasomal degradation and macroautophagy of huntingtin. | nih.gov |

Parkinson's Disease and Alzheimer's Disease

The Rho-ROCK signaling pathway is a significant contributor to the pathology of both Parkinson's disease (PD) and Alzheimer's disease (AD). researchgate.netnih.govfrontiersin.orgmdpi.com In both conditions, the activation of this pathway is linked to neuroinflammation, oxidative stress, and neuronal cell death. mdpi.comnih.gov

In the context of Parkinson's disease, activation of the Rho-ROCK pathway disrupts the clearance of α-synuclein by microglia and can lead to the breakdown of the blood-brain barrier. mdpi.com It also interferes with autophagy, which can exacerbate the accumulation of damaged proteins. mdpi.com Preclinical studies have shown that inhibiting ROCK can protect dopaminergic neurons and reduce axonal loss in a mouse model of PD. oup.com The ROCK inhibitor fasudil has been shown to improve motor symptoms in a rat model of L-DOPA-induced dyskinesia. mdpi.com

In Alzheimer's disease, the Rho-ROCK pathway is involved in the pathological changes related to both amyloid-beta (Aβ) and tau proteins. nih.govfrontiersin.org Activation of the RhoA/ROCK pathway can inhibit the phagocytosis of Aβ by microglia, leading to a cycle of neuroinflammation and neurotoxicity. frontiersin.org Furthermore, ROCK inhibition has been shown to reduce the levels of phosphorylated tau protein by indirectly activating the pro-survival protein kinase B (AKT). nih.govnih.gov In an Aβ-induced toxicity model using primary mouse hippocampal neurons, the ROCK inhibitor fasudil increased neuron survival. nih.gov

Table 4: Research Findings on Rho Kinase Inhibitors in Parkinson's and Alzheimer's Disease Models

| Disease | Inhibitor | Model System | Key Findings | Reference |

| Parkinson's Disease | Fasudil | Mouse model of PD | Enhanced survival of dopaminergic neurons and attenuated axonal loss. | oup.com |

| Parkinson's Disease | Fasudil | Rat model of L-DOPA-induced dyskinesia | Reduced dyskinesia. | mdpi.com |

| Alzheimer's Disease | Fasudil | Aβ-induced toxicity model in primary mouse hippocampal neurons | Increased neuron survival. | nih.gov |

| Alzheimer's Disease | ROCK inhibitors (general) | Cellular models | Reduced phosphorylated tau protein levels. | nih.gov |

Central Nervous System Injuries and Disorders

The Rho-ROCK pathway is a critical regulator of cellular processes that become detrimental following injury to the central nervous system (CNS). nih.govdovepress.com In the adult CNS, the environment is generally inhibitory to axonal regeneration, due in part to the presence of myelin-associated inhibitors. nih.govdovepress.com The signaling of these inhibitory molecules often converges on the Rho-ROCK pathway. nih.govdovepress.com

Activation of the Rho-ROCK pathway following CNS injury, such as spinal cord injury or stroke, contributes to the inhibition of neurite outgrowth and sprouting. researchgate.net This makes the pathway an attractive target for therapeutic intervention. nih.govdovepress.com Research has demonstrated that inhibiting the Rho-ROCK pathway can reverse the effects of these growth inhibitors in vitro. nih.govdovepress.com In vivo studies in animal models of spinal cord injury have shown that ROCK inhibition promotes axonal regeneration and leads to functional recovery. nih.govdovepress.com Furthermore, ROCK inhibitors have been found to be beneficial in the acute treatment of CNS injuries by promoting oligodendrocyte precursor cell differentiation and remyelination. ahajournals.org They have also been shown to augment functional recovery after injuries involving long white matter tracts. ahajournals.org Beyond promoting regeneration, ROCK inhibition also exerts neuroprotective effects, decreasing tissue damage and cavity formation after spinal cord and optic nerve injuries. nih.gov

Table 5: Effects of Rho Kinase Inhibition in Central Nervous System Injuries

| Injury Model | Key Findings | Reference |

| Spinal Cord Injury | Promotes axonal regeneration and functional recovery. | nih.govdovepress.com |

| Spinal Cord Injury | Decreases tissue damage and cavity formation. | nih.gov |

| Optic Nerve Injury | Exerts neuroprotective effects. | nih.gov |